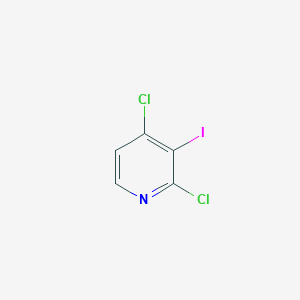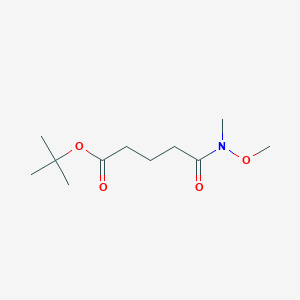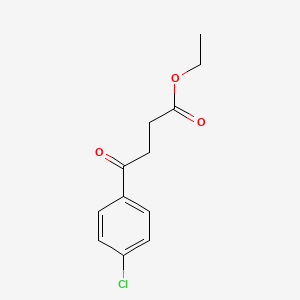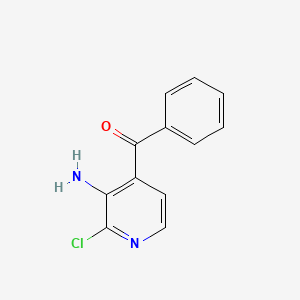
2,4-ジクロロ-3-ヨードピリジン
概要
説明
2,4-Dichloro-3-iodopyridine is a chemical compound with the empirical formula C5H2Cl2IN . It is used in laboratory settings and in the manufacture of other substances .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-3-iodopyridine consists of a pyridine ring with two chlorine atoms and one iodine atom attached. The molecular weight is 273.89 .Physical And Chemical Properties Analysis
2,4-Dichloro-3-iodopyridine is a solid with a molecular weight of 273.89 . Its melting point is between 90-94°C .科学的研究の応用
ピリミジン誘導体の合成
2,4-ジクロロ-3-ヨードピリジン: は、様々なピリミジン誘導体の合成に使用されます。 これらの化合物は、抗炎症作用など、幅広い薬理作用を持つため、重要です 。この化合物は、様々な置換基と反応することで、抗炎症剤としての可能性を秘めた新規ピリミジンを創製できます。
超分子構造の自己組織化
この化合物は、異性体の超分子スクエアの自己組織化において重要な役割を果たします。 非対称ビス(4-ピリジル)アセチレン配位子の置換基間の立体相互作用が、これらの構造の単一異性体の自己選択を決定します 。この用途は、分子工学およびナノテクノロジー分野において極めて重要です。
抗炎症剤の開発
研究によると、2,4-ジクロロ-3-ヨードピリジンを用いて合成されたピリミジン誘導体は、強力な抗炎症作用を示します。 これらの効果は、特定の重要な炎症性メディエーターの発現と活性を阻害する作用によるものです .
核磁気共鳴 (NMR) 分光法
分析化学の分野では、2,4-ジクロロ-3-ヨードピリジンベースの化合物は、多核(^{31}P )および( ^1H )NMR分光法によって特徴付けられます。 この用途は、新規化合物の構造的および電子的な特性を理解するために不可欠です .
光物理的特性の研究
2,4-ジクロロ-3-ヨードピリジンのような化合物に付加された芳香環の平面性は、その光物理的特性に影響を与えます。 この分野の研究は、オプトエレクトロニクス用途のための新規材料の開発につながる可能性があります .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,4-dichloro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXJLNYZTJLVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442859 | |
| Record name | 2,4-Dichloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343781-36-2 | |
| Record name | 2,4-Dichloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 343781-36-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)


![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)
![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)
![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)




![1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1313162.png)
